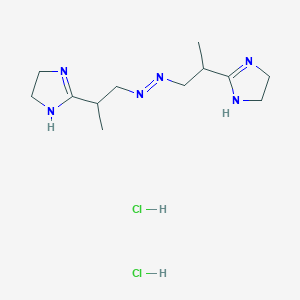
1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride is a synthetic organic compound with the molecular formula C12H24Cl2N6. It is commonly used as an initiator in the synthesis of high molecular weight polymers, particularly polyacrylamides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride typically involves the reaction of 2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-amine with a diazene compound under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a white to yellow solid .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions to synthesize high molecular weight polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of 1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride involves the generation of free radicals upon decomposition. These free radicals initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved in its biological activity are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2,2’-Azobis(2-methylpropionamidine) dihydrochloride: Another commonly used polymerization initiator with similar properties.
2,2’-Azobis(2,4-dimethylvaleronitrile): Used in polymerization reactions but has different thermal decomposition properties.
Uniqueness
1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride is unique due to its specific structure, which allows for controlled initiation of polymerization reactions. Its imidazole rings provide additional stability and reactivity compared to other similar compounds .
Properties
CAS No. |
27776-21-2 |
|---|---|
Molecular Formula |
C12H24Cl2N6 |
Molecular Weight |
323.26 g/mol |
IUPAC Name |
bis[2-(4,5-dihydro-1H-imidazol-2-yl)propyl]diazene;dihydrochloride |
InChI |
InChI=1S/C12H22N6.2ClH/c1-9(11-13-3-4-14-11)7-17-18-8-10(2)12-15-5-6-16-12;;/h9-10H,3-8H2,1-2H3,(H,13,14)(H,15,16);2*1H |
InChI Key |
ZVVWZIADMMTPBX-UHFFFAOYSA-N |
SMILES |
CC(CN=NCC(C)C1=NCCN1)C2=NCCN2.Cl.Cl |
Canonical SMILES |
CC(CN=NCC(C)C1=NCCN1)C2=NCCN2.Cl.Cl |
Key on ui other cas no. |
27776-21-2 |
physical_description |
DryPowder, PelletsLargeCrystals |
Pictograms |
Acute Toxic; Irritant; Environmental Hazard |
Synonyms |
2,2’-[Azobis(1-methylethylidene)]bis[4,5-dihydro-1H-imidazole Dihydrochloride; 2,2’-(Azodiisopropylidene)di-2-imidazoline Dihydrochloride; 2,2’-Azobis(2-imidazolinylpropane) Dihydrochloride; 2,2’-Azobis[2-(2-imidazolin-2-yl)propane] Dihydrochloride; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















